1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with an appropriate aldehyde or ketone in the presence of a dehydrating agent such as phosphorus oxychloride.
Attachment of the Phenoxy Group: The phenoxy group can be introduced by reacting the thiadiazole intermediate with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate.
Formation of the Urea Derivative: The final step involves the reaction of the thiadiazole-phenoxy intermediate with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and urea groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Phenoxy Urea Derivatives: These compounds contain the phenoxy and urea groups and may have similar pharmacological properties.
Uniqueness: 1-(5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to the specific combination of the thiadiazole ring, phenoxy group, and urea moiety. This combination may result in enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-14(2)15-9-11-17(12-10-15)26-13-18-23-24-20(27-18)22-19(25)21-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCMFOKCOPUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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